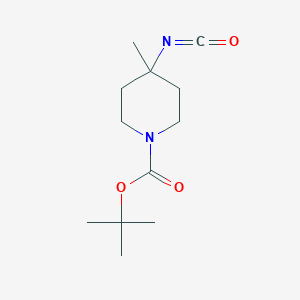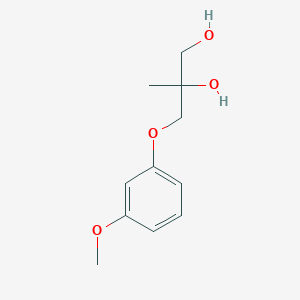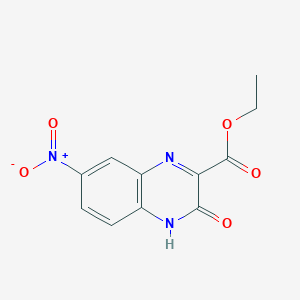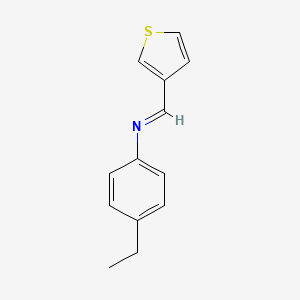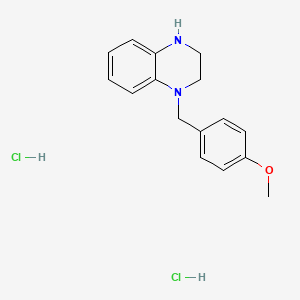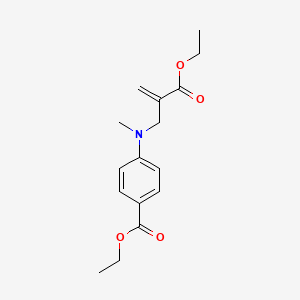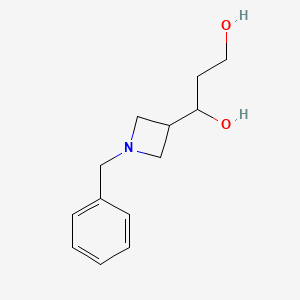
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester is an organic compound that belongs to the class of furoic acid esters. This compound is characterized by the presence of a furan ring, a tert-butyl group, and a trichloroethyl ester moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester typically involves the esterification of 5-tert-butyl-2-furoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trichloroethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce alcohols.
Scientific Research Applications
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The furan ring and ester moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-furoic acid: This compound lacks the trichloroethyl ester group but shares the furan ring and tert-butyl group.
2-Furoic acid: This compound lacks both the tert-butyl group and the trichloroethyl ester group.
Uniqueness
2-Furoic acid, 5-tert-butyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
63938-45-4 |
|---|---|
Molecular Formula |
C11H13Cl3O3 |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 5-tert-butylfuran-2-carboxylate |
InChI |
InChI=1S/C11H13Cl3O3/c1-10(2,3)8-5-4-7(17-8)9(15)16-6-11(12,13)14/h4-5H,6H2,1-3H3 |
InChI Key |
KJANJZUJQIINKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


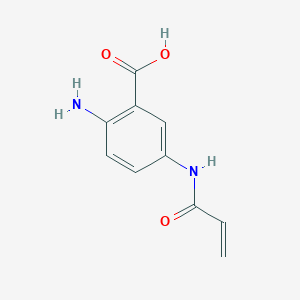
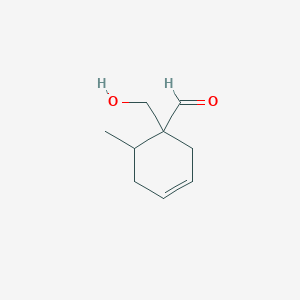
![3-({[(4-Tert-butylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950517.png)
